molecular formula C15H10O5 B2804456 2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid CAS No. 307524-21-6

2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid

Cat. No. B2804456
CAS RN: 307524-21-6
M. Wt: 270.24
InChI Key: ZLWOHWRZIZVLTP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid” is determined by its molecular formula, C15H10O5. Various spectroscopic techniques such as NMR and IR spectroscopy can be used to analyze the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 270.24 and a density of 1.4±0.1 g/cm3 . Its boiling point is 507.2±33.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds based on the core structure of coumarin, such as triazole derivatives and chromene-2-one derivatives, demonstrating the versatility of coumarin-based compounds in chemical synthesis. These studies explore the synthesis routes and characterize the compounds using advanced analytical techniques, providing a foundation for further exploration of their potential applications (Mottaghinejad & Alibakhshi, 2018).

Material Science Applications

In material science, coumarin derivatives have been used to synthesize new aromatic polyamides with photosensitive properties. These polymers exhibit good thermal properties and increased solubility in various solvents, which is beneficial for creating flexible, transparent films. This research suggests potential applications in the development of photoresponsive materials (Nechifor, 2009).

Antineoplastic Activity

Several studies have investigated the antineoplastic (anti-cancer) activity of coumarin derivatives, identifying compounds with promising efficacy against human tumor cell lines. This highlights the potential of coumarin-based molecules in the development of new cancer therapies. Specific derivatives have shown significant activity, suggesting a new avenue for the design of antitumor agents (Gašparová et al., 2013).

Antimicrobial Activity

Coumarin derivatives have also been synthesized and evaluated for their antimicrobial properties. Research indicates that certain coumarin-based compounds exhibit good to excellent antimicrobial activity, which could lead to the development of new antibacterial and antifungal agents (Banothu & Bavanthula, 2012).

Synthesis of Hybrid Molecules

The creation of indole-coumarin hybrids has shown improved biological activity and selectivity, with potential applications in drug development. These hybrids have been evaluated for their anticancer properties and their ability to interact with biological targets such as the Bcl-2 gene, which plays a critical role in tumorigenesis (Kamath et al., 2015).

Future Directions

The future directions for research on “2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid” could involve exploring its potential applications, studying its properties in more detail, and developing new synthesis methods .

properties

IUPAC Name

2-(6-oxobenzo[c]chromen-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-14(17)8-19-9-5-6-11-10-3-1-2-4-12(10)15(18)20-13(11)7-9/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWOHWRZIZVLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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